5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one
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Overview
Description
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom at the 5th position, a tetrahydronaphthalenyl group at the 3rd position, and a benzofuranone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate naphthalene derivative and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The benzofuran core structure can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-benzofuran-1(3h)-one: Lacks the tetrahydronaphthalenyl group.
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one: Lacks the fluorine atom.
5-Fluoro-3-phenyl-2-benzofuran-1(3h)-one: Contains a phenyl group instead of the tetrahydronaphthalenyl group.
Uniqueness
5-Fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-benzofuran-1(3h)-one is unique due to the combination of the fluorine atom and the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
104778-46-3 |
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Molecular Formula |
C18H15FO2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-fluoro-3-(5,6,7,8-tetrahydronaphthalen-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H15FO2/c19-12-8-9-15-16(10-12)17(21-18(15)20)14-7-3-5-11-4-1-2-6-13(11)14/h3,5,7-10,17H,1-2,4,6H2 |
InChI Key |
KPIBFMQJWGGHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3C4=C(C=CC(=C4)F)C(=O)O3 |
Origin of Product |
United States |
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